Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
Description
Overview of Phenolic Compounds in Natural Products Research
Phenolic compounds are ubiquitously distributed throughout the plant kingdom, where they serve a multitude of essential functions, including defense against pathogens and UV radiation, pigmentation, and structural support. nih.gov In the field of natural products research, these compounds are of immense interest due to their well-documented health benefits, which are primarily attributed to their antioxidant properties. nih.gov The structural diversity of natural phenols is vast, ranging from simple molecules like phenolic acids to complex polymers such as tannins and lignins. This diversity gives rise to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Consequently, the isolation, characterization, and biological evaluation of phenolic compounds from natural sources remain a vibrant and promising area of scientific investigation.
Scope and Research Focus on Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
This article focuses specifically on the chemical compound Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- . This is a substituted phenol with a complex substitution pattern, featuring two methoxy (B1213986) groups, a methyl group, and an isopropyl group attached to the phenolic ring.
| Property | Value |
| CAS Number | 135626-48-1 |
| Molecular Formula | C12H18O3 |
| Molecular Weight | 210.27 g/mol |
Data sourced from Appchem appchemical.com
Despite its well-defined chemical structure, a comprehensive review of the scientific literature reveals a notable scarcity of research specifically dedicated to Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- . There is a lack of published studies detailing its natural occurrence, synthesis, or specific biological activities.
Natural Sources and Distribution
There is currently no scientific data available to identify specific plant families or species that produce Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-.
Information regarding the concentration of this compound in specific plant parts (such as leaves, stems, or roots) or its presence as a component of essential oils is not documented in available scientific literature.
As no source organisms have been identified, the geographical distribution cannot be determined.
Ecological Roles and Significance
Specific studies on the role of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- in defending plants against pathogens or insects have not been found.
There is no available research on the involvement of this compound in chemical signaling or other interactions between different species.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-3-methyl-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7(2)10-9(14-4)6-8(3)12(15-5)11(10)13/h6-7,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHUIRDJKTWFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)O)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658971 | |
| Record name | 2,5-Dimethoxy-3-methyl-6-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135626-48-1 | |
| Record name | 2,5-Dimethoxy-3-methyl-6-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Distribution, and Ecological Context
Environmental Presence and Natural Formation Processes
Comprehensive searches of scientific literature and chemical databases did not yield specific information regarding the natural occurrence or formation processes of the compound Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-. Research findings detailing its presence in plants, fungi, bacteria, or its formation through natural biosynthetic pathways are not documented in available resources. Consequently, its distribution in the environment and its ecological context remain uncharacterized.
While related phenolic compounds and isomers are known to be plant metabolites, no definitive studies have isolated or identified Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- from a natural source. An isomer, 2,4-dimethoxy-6-methyl-3-propan-2-yl-phenol, has been reported in the plant Uvaria scheffleri. However, information for the specific compound requested is not available.
Due to the absence of research data, a table detailing its environmental presence cannot be generated.
Biosynthesis and Biotransformation
Proposed Biosynthetic Pathways in Natural Producers
Extensive searches of scientific databases and literature have yielded no specific information on the proposed biosynthetic pathways of Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- in any natural producers.
Precursor Compounds and Enzymatic Steps
There is currently no available research detailing the precursor compounds or the specific enzymatic steps that would be involved in the biosynthesis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-. Scientific literature has not yet identified a natural metabolic pathway that produces this compound.
Genetic Basis of Biosynthesis
Consistent with the lack of information on its biosynthetic pathway, there is no data available regarding the genetic basis for the production of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-. The genes and enzymes responsible for its synthesis in any organism have not been identified.
Microbial and Enzymatic Biotransformation
The biotransformation of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- by microbial or enzymatic action is an area that remains unexplored in scientific research.
Studies on Metabolites and Degradation Pathways
There are no published studies on the metabolites or degradation pathways of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-. Consequently, its metabolic fate in microbial systems or through enzymatic action is unknown.
Chemical Synthesis and Analog Development
Total Synthesis Approaches for Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
A logical retrosynthetic analysis of the target compound, "Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-", suggests a convergent approach, disconnecting the molecule into readily available starting materials. The primary disconnections would involve the removal of the alkyl substituents from the phenol ring.
A plausible retrosynthetic pathway is as follows:
Final Alkylation: The last step could be the introduction of the isopropyl group at the C-6 position via a Friedel-Crafts alkylation of a 2,5-dimethoxy-3-methylphenol intermediate. Ortho-alkylation of phenols is a well-established transformation. researchgate.netgoogle.com
Methylation of a Hydroquinone (B1673460): The 2,5-dimethoxy-3-methylphenol intermediate could be derived from the corresponding hydroquinone, 2,5-dihydroxy-3-methylphenol, through selective methylation of the hydroxyl groups.
Core Phenol Formation: The substituted hydroquinone could be synthesized from simpler precursors through various aromatic substitution and functional group interconversion reactions.
This retrosynthetic strategy breaks down the complex target molecule into simpler, more accessible building blocks. ias.ac.in
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The key steps would involve the sequential introduction of the substituents onto a phenolic core.
A Proposed Synthetic Route:
Starting Material: A potential starting material could be 2-methylhydroquinone.
Protection of Hydroxyl Groups: The hydroxyl groups of 2-methylhydroquinone would likely be protected, for instance as methoxy (B1213986) groups, to prevent unwanted side reactions in subsequent steps.
Friedel-Crafts Alkylation: The introduction of the isopropyl group could be achieved through a Friedel-Crafts alkylation reaction. The use of an appropriate Lewis acid catalyst would be crucial for this step. The reaction of 2,5-dimethoxy-3-methylbenzene with 2-halopropane or propene in the presence of a catalyst like aluminum chloride is a feasible approach. stackexchange.com
Demethylation/Selective Monomethylation: If the synthesis proceeds through a fully methylated intermediate, selective demethylation to reveal the free phenol would be necessary. Alternatively, a route involving sequential methylation could be envisioned.
Ortho-Isopropylation of a Phenolic Intermediate: A more direct approach could involve the ortho-selective isopropylation of 2,5-dimethoxy-3-methylphenol. researchgate.net This can be a challenging step due to potential steric hindrance and the directing effects of the existing substituents.
The following table summarizes potential reactions and conditions for the key transformations:
| Step | Reaction | Reagents and Conditions | Plausible Yield |
| 1 | Methylation of 2-methylhydroquinone | Dimethyl sulfate, K2CO3, acetone, reflux | High |
| 2 | Friedel-Crafts Isopropylation | Isopropyl chloride, AlCl3, CH2Cl2, 0 °C to rt | Moderate |
| 3 | Selective Demethylation | BBr3, CH2Cl2, low temperature | Moderate to High |
Friedel-Crafts Alkylation: The choice of Lewis acid, solvent, temperature, and reaction time can significantly impact the yield and regioselectivity of the Friedel-Crafts alkylation. researchgate.net Over-alkylation and isomerization are common side reactions that need to be minimized. The use of milder catalysts and controlled addition of the alkylating agent could improve the yield of the desired product.
Purification: Each intermediate would require efficient purification to ensure the purity of the final product. Chromatographic techniques would likely be necessary, which can be a bottleneck for large-scale synthesis.
Scalability: For scaling up the synthesis, factors such as heat management in exothermic reactions (e.g., Friedel-Crafts alkylation), reagent handling, and the use of more cost-effective and environmentally benign reagents and solvents would need to be addressed. rsc.org The development of a robust and scalable process would require careful process development and optimization.
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of "Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-" is a key strategy for investigating structure-activity relationships (SAR) and modulating its biological activity. nih.gov
The rational design of analogs would involve systematic modifications of the substituents on the phenol ring. biu.ac.ilresearchgate.net The goal is to understand the contribution of each functional group to the compound's bioactivity and to potentially enhance its desired properties while minimizing any undesirable effects.
Key structural modifications could include:
Variation of the Alkyl Groups: The methyl and isopropyl groups could be replaced with other alkyl groups of varying size and branching (e.g., ethyl, tert-butyl). This would probe the steric requirements of the biological target.
Modification of the Methoxy Groups: The methoxy groups could be converted to other alkoxy groups (e.g., ethoxy, propoxy) or replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the phenol ring.
Alteration of the Substitution Pattern: The positions of the substituents on the aromatic ring could be altered to explore the impact of regioisomerism on bioactivity.
The following table presents some rationally designed analogs:
| Analog | R1 | R2 | R3 | R4 | R5 |
| Target Compound | OCH3 | CH3 | H | OCH3 | CH(CH3)2 |
| Analog 1 | OCH3 | CH2CH3 | H | OCH3 | CH(CH3)2 |
| Analog 2 | OCH3 | CH3 | H | OCH3 | C(CH3)3 |
| Analog 3 | OCH2CH3 | CH3 | H | OCH2CH3 | CH(CH3)2 |
| Analog 4 | OCH3 | H | CH3 | OCH3 | CH(CH3)2 |
The synthesis of the designed analogs would leverage the same fundamental synthetic methodologies used for the parent compound, with modifications to the starting materials and reagents.
Varying Alkyl Groups: To introduce different alkyl groups, the corresponding alkyl halides or alkenes would be used in the Friedel-Crafts alkylation step. For example, to synthesize an analog with a tert-butyl group, tert-butyl chloride or isobutylene (B52900) would be employed.
Modifying Alkoxy Groups: Different dialkyl sulfates or alkyl halides would be used in the etherification step to introduce varied alkoxy groups.
Altering Substitution Patterns: The synthesis of regioisomers would require starting materials with the desired substitution pattern. For instance, to synthesize an analog with a different arrangement of the methoxy and alkyl groups, a different substituted hydroquinone or phenol would be used as the starting point.
The development of a flexible synthetic strategy that allows for the late-stage diversification of the phenol scaffold would be highly advantageous for the efficient generation of a library of analogs for biological screening.
Green Chemistry Approaches in Synthesis
General green approaches for the synthesis of substituted phenols often involve the catalytic alkylation and methoxylation of a phenol precursor. For instance, the methylation of phenols can be achieved using solid acid catalysts, which are often reusable and can replace more hazardous reagents. researchgate.netconicet.gov.ar Similarly, isopropylation of phenols can be performed over various acid catalysts, aiming for high selectivity and yield. researchgate.net
A notable green strategy for the formation of the phenol group itself is the ipso-hydroxylation of arylboronic acids. rsc.orgnih.gov This method often utilizes hydrogen peroxide as a benign oxidant and can be performed in greener solvents like ethanol (B145695) or even water, generating water as the primary byproduct. rsc.orgnih.govorganic-chemistry.org Such an approach avoids the use of harsh or toxic reagents common in traditional phenol syntheses.
While a specific, experimentally validated green synthesis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- has not been documented, a hypothetical green route could involve:
Starting Material Selection: Beginning with a renewable or sustainably sourced precursor.
Catalytic Functionalization: Employing solid, reusable catalysts for the introduction of the methyl, isopropyl, and methoxy groups onto the phenolic ring. This would minimize waste associated with stoichiometric reagents.
Use of Green Solvents: Conducting reactions in environmentally friendly solvents such as water, ethanol, or supercritical fluids, replacing traditional volatile organic compounds.
Process Intensification: Utilizing technologies like microwave-assisted synthesis to reduce reaction times and energy consumption.
The development of such a process would require significant research to identify suitable catalysts and optimize reaction conditions to achieve high yields and selectivity for Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-.
Table 1: Comparison of Traditional vs. Potential Green Synthesis Parameters for Substituted Phenols
| Parameter | Traditional Synthesis Approaches | Potential Green Chemistry Approaches |
| Reagents | Often stoichiometric, may use hazardous materials | Catalytic, use of benign oxidants (e.g., H₂O₂) |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, supercritical fluids |
| Catalysts | Homogeneous catalysts (difficult to recover) | Heterogeneous, reusable solid acids/bases |
| Byproducts | Often significant, may be hazardous | Minimal, often benign (e.g., water) |
| Energy Input | Conventional heating, long reaction times | Microwave-assisted, flow chemistry |
This table provides a generalized comparison and highlights the potential advantages of applying green chemistry principles to the synthesis of complex phenols. The specific data for the target compound would need to be established through dedicated experimental investigation.
Investigation of Biological Activities and Mechanisms of Action in Vitro/in Silico
Antioxidant Potential and Free Radical Scavenging Activity
Role of Phenolic Hydroxyl Groups and Methoxy (B1213986) Substitutions
The biological activity of phenolic compounds is significantly influenced by the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. nih.govmdpi.com The phenolic hydroxyl group is central to the antioxidant capacity of these molecules. researchgate.net It can donate a hydrogen atom to neutralize free radicals, a mechanism known as hydrogen atom transfer (HAT). nih.gov The stability of the resulting phenoxyl radical is crucial and is enhanced by the resonance of the aromatic ring. mdpi.com
Methoxy groups also play a vital role in modulating the biological activity. nih.gov They are electron-donating groups that can increase the antioxidant potential of the phenolic hydroxyl group. nih.gov Studies on various phenolic acids have demonstrated that the presence of methoxy groups can substantially enhance free radical scavenging ability. nih.gov For instance, in one study, the introduction of two methoxy groups to a benzoic acid derivative increased its radical scavenging activity by more than fourfold compared to the unsubstituted version. nih.gov However, the positioning of methoxy groups is critical; they can sometimes form internal hydrogen bonds with adjacent hydroxyl groups, which may inhibit the hydrogen atom donation process. researchgate.net
Table 1: Influence of Functional Groups on Antioxidant Activity of Phenolic Compounds
| Functional Group | General Effect on Antioxidant Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Directly related to free radical scavenging ability; activity increases with the number of -OH groups. | Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT). | nih.govmdpi.com |
Other Investigated Biological Activities (e.g., anti-inflammatory at molecular level, enzyme modulation)
Beyond antioxidant effects, phenolic compounds are investigated for a range of other biological activities, including anti-inflammatory actions and enzyme modulation. nih.govnih.gov Inflammation is a complex biological response implicated in numerous diseases. nih.gov Phenolic compounds, such as thymol (B1683141)—a structural relative of the subject compound—have demonstrated anti-inflammatory effects by interacting with key enzymes in inflammatory pathways. nih.govresearchgate.net
Exploration of Molecular Targets
The exploration of molecular targets is crucial to understanding the mechanisms underlying the biological activities of phenolic compounds. In the context of inflammation, cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are primary targets for many anti-inflammatory drugs. nih.gov In silico studies on thymol have shown favorable binding affinities for the COX-2 enzyme, suggesting a potential mechanism for its anti-inflammatory properties. nih.govresearchgate.net This interaction is often at the same binding location as established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Another key enzyme target for phenolic compounds is xanthine (B1682287) oxidase. semanticscholar.org This enzyme is responsible for the production of uric acid, and its overactivity can lead to conditions like gout, an inflammatory arthritis. semanticscholar.org Plant extracts rich in phenols have been shown to inhibit xanthine oxidase activity, indicating that enzyme modulation is a significant aspect of their therapeutic potential. semanticscholar.org
Receptor Binding Studies (In Silico/In Vitro)
Receptor binding studies, both computational (in silico) and experimental (in vitro), are essential for identifying interactions between a compound and specific protein receptors. For compounds with a dimethoxy-substituted phenyl ring, studies have often focused on monoamine receptors, particularly serotonin (B10506) (5-HT) receptors. nih.govfrontiersin.org
Derivatives of 2,5-dimethoxyphenethylamine have been shown to be potent agonists at the 5-HT2A receptor, an interaction linked to hallucinogenic effects. nih.gov The N-2-methoxybenzyl substitution on these compounds was found to increase binding affinity at 5-HT2A and 5-HT2C receptors. nih.gov Similarly, studies on 2,5-dimethoxyphenylpiperidines have identified potent and selective 5-HT2A receptor agonists. nih.gov While specific receptor binding data for Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- is not extensively documented, the shared 2,5-dimethoxy substitution pattern suggests that investigation into its affinity for serotonin receptors could be a valuable area of research.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These approaches are instrumental in modern drug discovery for screening large databases of compounds and optimizing lead candidates. frontiersin.org
Predictive Models for Biological Activity Based on Molecular Descriptors
QSAR modeling involves generating predictive models by correlating the structural properties of known compounds with their biological activities. mdpi.com These properties, known as molecular descriptors, can be calculated from the 2-D or 3-D structure of the molecule and can include electronic, steric, and hydrophobic parameters.
For instance, a QSAR model could be developed to predict the anti-inflammatory activity of a series of phenolic compounds based on descriptors like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and bond dissociation enthalpies. researchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples | Relevance to Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relates to the molecule's ability to participate in electronic interactions and chemical reactions. |
| Steric | Molecular Volume, Surface Area, Shape Indices | Describes the size and shape of the molecule, which influences its fit into a receptor or enzyme active site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
Computational Approaches for Lead Compound Identification
Computational techniques are increasingly used to accelerate the identification of lead compounds—molecules with promising biological activity that can be further developed into drugs. frontiersin.org Virtual screening is a key method that involves computationally screening large libraries of compounds against a specific biological target. mdpi.com
This can be done through structure-based approaches, such as molecular docking, which predicts the binding mode and affinity of a compound to a target protein of known 3-D structure. researchgate.net Alternatively, ligand-based approaches are used when the target structure is unknown. mdpi.com These methods, including chemical fingerprinting, identify potential hits by comparing the structural similarity of library compounds to known active molecules. mdpi.com These computational strategies allow for the efficient and cost-effective exploration of vast chemical spaces to find novel compounds like Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- with desired therapeutic activities.
Virtual Screening and Molecular Docking Studies
Extensive literature searches for virtual screening and molecular docking studies specifically focused on the chemical compound Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- did not yield any direct research findings. While computational methods such as virtual screening and molecular docking are widely employed to predict the biological activities and binding affinities of phenolic compounds, no specific studies investigating this particular molecule have been identified in the available scientific literature.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking, a key component of virtual screening, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein at a molecular level, providing insights into binding energy, affinity, and the specific amino acid residues involved in the interaction.
Although no direct data exists for Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- , research on structurally related compounds, such as thymol and carvacrol (B1668589) derivatives, has demonstrated the utility of these in silico approaches. Such studies have successfully identified potential biological targets and elucidated the molecular mechanisms of action for a variety of phenolic structures. However, due to the specific substitution pattern of the target compound, direct extrapolation of these findings is not scientifically valid.
Therefore, the investigation of the biological activities and mechanisms of action of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- through virtual screening and molecular docking remains an area for future research.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are central to separating the target compound from complex matrices and enabling its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like substituted phenols. The methodology involves the volatilization of the sample and its separation based on the compound's boiling point and affinity for the stationary phase of the chromatographic column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For a comprehensive analysis of Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, key GC-MS parameters would be optimized, including the type of capillary column (e.g., a non-polar or medium-polar column), the temperature program of the oven, and the ionization mode of the mass spectrometer. While a specific retention time and mass spectrum for this compound are not readily published, a predicted mass spectrum would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of methyl, methoxy (B1213986), and isopropyl groups.
Table 1: Predicted GC-MS Parameters and Fragmentation Data (Note: This table is based on theoretical predictions and general knowledge of phenol analysis, as direct experimental data is unavailable.)
| Parameter | Predicted Value/Characteristic |
|---|---|
| Retention Index (non-polar column) | 1400 - 1600 |
| Molecular Ion (M+) | m/z 210 |
| Key Fragmentation Ions | m/z 195 (M-15, loss of CH₃) |
| m/z 179 (M-31, loss of OCH₃) |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for less volatile or thermally labile phenols. In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase.
The analysis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- by HPLC would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid to improve peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the phenol exhibits maximum absorbance.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is crucial for accurate and sensitive analysis. For complex matrices, this may involve techniques like liquid-liquid extraction or solid-phase extraction to isolate and concentrate the target analyte.
To improve the volatility and chromatographic behavior of phenols for GC-MS analysis, derivatization is often employed. This chemical modification of the analyte can lead to sharper peaks and lower detection limits. Common derivatization strategies for phenols include:
Silylation: Reacting the phenolic hydroxyl group with a silylating agent (e.g., BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether.
Acylation: Converting the phenol to an ester using an acylating agent (e.g., acetic anhydride).
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Spectroscopic methods provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR would be utilized for the structural confirmation of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-.
¹H NMR: Would provide information on the number and types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic proton, the methoxy protons, the methyl protons, and the isopropyl protons, with characteristic chemical shifts and splitting patterns.
¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments. The spectrum would show separate signals for each carbon in the aromatic ring, the methoxy groups, the methyl group, and the isopropyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) (Note: These are estimated values based on the analysis of similar structures.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.0 (singlet) | 110 - 120 |
| OCH₃ | 3.7 - 3.9 (singlet, 6H) | 55 - 60 |
| Ar-CH₃ | 2.1 - 2.3 (singlet, 3H) | 15 - 20 |
| CH(CH₃)₂ | 3.0 - 3.5 (septet, 1H) | 25 - 30 |
| CH(CH₃)₂ | 1.2 - 1.4 (doublet, 6H) | 20 - 25 |
| Aromatic C-O | 145 - 155 | |
| Aromatic C-OCH₃ | 140 - 150 | |
| Aromatic C-CH₃ | 120 - 130 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the alkyl and aromatic groups, C=C stretches of the aromatic ring, and C-O stretches of the ether and phenol groups.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. The UV-Vis spectrum of this phenol would exhibit absorption maxima characteristic of a substituted benzene (B151609) ring, influenced by the presence of the hydroxyl and methoxy groups.
Table 3: Predicted IR and UV-Vis Absorption Maxima (Note: Predicted values based on typical functional group absorptions.)
| Spectroscopic Method | Predicted Absorption | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~3500 (broad) | O-H stretch (phenol) |
| ~2960-2850 | C-H stretch (alkyl) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (aryl ether) |
| UV-Vis (nm in Ethanol) | ~270-280 | π → π* transition (aromatic ring) |
Advanced Mass Spectrometry Techniques (e.g., tandem MS)
Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are indispensable for the selective and sensitive detection of specific phenolic compounds like Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-. These methods are crucial for both structural confirmation and accurate quantification.
Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier technique for analyzing phenolic compounds in various matrices. nih.govmdpi.com Its high selectivity and sensitivity enable the detection of trace amounts of the target analyte. For Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, LC-MS/MS analysis would typically involve reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenols, and given the presence of the hydroxyl group, it can be operated in negative ion mode, which is often preferential for phenolic compounds. nih.gov
The power of tandem MS lies in its ability to perform Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces chemical noise. mdpi.com In an MRM experiment, the precursor ion (the ionized molecule of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides a high degree of certainty in identification and quantification. While the exact fragmentation pattern for this specific compound is not published, it would be determined by infusing a pure standard into the mass spectrometer. The fragmentation would likely involve the loss of methyl groups from the methoxy substituents and cleavage of the isopropyl group.
Gas Chromatography coupled to Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique for the analysis of phenolic compounds. nih.gov However, due to the polar nature of the phenolic hydroxyl group, a derivatization step is often required to increase the volatility and thermal stability of the analyte. researchgate.net This typically involves converting the hydroxyl group into a less polar ether or ester. Following derivatization, the compound can be readily analyzed by GC-MS/MS, again often using MRM for selective and sensitive quantification. The fragmentation patterns in GC-MS are typically generated by electron ionization (EI), which can provide detailed structural information. escholarship.org
Table 1: Projected LC-MS/MS and GC-MS/MS Parameters for the Analysis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
| Parameter | LC-MS/MS | GC-MS/MS |
|---|---|---|
| Chromatography | Reversed-Phase HPLC/UHPLC | Capillary GC with a non-polar or medium-polarity column |
| Ionization Mode | Electrospray Ionization (ESI), likely negative mode | Electron Ionization (EI) |
| MS Analysis | Tandem MS (Triple Quadrupole) | Tandem MS (Triple Quadrupole) |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Direct injection (for simple matrices) or extraction | Derivatization followed by extraction |
Bioanalytical Method Development for Complex Matrices
The quantification of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- in complex biological matrices such as plasma, blood, or urine presents significant challenges due to the presence of numerous interfering substances. The development of a robust bioanalytical method is a meticulous process that involves sample preparation, chromatographic separation, detection, and validation.
The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering components like proteins and lipids. nih.gov Several techniques are commonly employed for phenolic compounds:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to precipitate proteins. openaccessjournals.com The supernatant, containing the analyte, is then separated and analyzed.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov The choice of solvent is critical for achieving high extraction efficiency.
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup by utilizing a solid sorbent to retain the analyte while interferents are washed away. nih.gov The analyte is then eluted with a small volume of solvent.
For particularly challenging matrices with high lipid content, more advanced cleanup techniques like Enhanced Matrix Removal (EMR) may be necessary to achieve the required sensitivity and accuracy. researchgate.net Given that phenolic compounds can be susceptible to oxidation, the addition of antioxidants to the sample during the collection and preparation stages may be required to ensure the stability of the analyte. openaccessjournals.com
The validation of a bioanalytical method is crucial to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and stability of the analyte in the biological matrix under various storage conditions.
Table 2: Common Sample Preparation Techniques for the Analysis of Phenolic Compounds in Biological Matrices
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent | Fast, simple, and inexpensive | High-throughput screening in plasma/serum |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | High recovery and clean extracts | Plasma, urine, and other biofluids |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent | High selectivity, concentration of the analyte | Trace analysis in complex matrices |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents on Biological Potency and Selectivity
The biological activity of a phenolic compound is significantly influenced by the nature and position of its substituents. These groups can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets.
Influence of Methoxy (B1213986) Groups on Activity
Methoxy (-OCH₃) groups are known to enhance the antioxidant and anti-inflammatory activities of phenolic compounds. josai.ac.jpnih.gov Their presence can increase the electron density of the benzene (B151609) ring through a resonance effect, which can enhance free radical scavenging capabilities. nih.gov The number and position of methoxy groups are critical determinants of biological activity. nih.govmdpi.com In many cases, a greater number of methoxy groups correlates with higher antioxidant activity. nih.gov
The 2,5-dimethoxy substitution pattern, as seen in derivatives of phenethylamines and amphetamines, is particularly significant for activity at serotonin (B10506) receptors. nih.govnih.gov Studies on 2,5-dimethoxy-amphetamines (DOx series) have shown that this substitution is a key feature for their potent hallucinogenic effects, which are mediated by agonism at the 5-HT₂A receptor. nih.gov The introduction of a methyl group at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) structure, for instance, enhances its potency by more than an order of magnitude compared to the unsubstituted parent compound. nih.gov This highlights the sensitivity of receptor interaction to the substitution pattern on the aromatic ring.
Table 1: Effect of Methoxy Substitution on Biological Activity of Phenolic Compounds
| Compound Class | Substitution Pattern | Observed Effect on Activity | Reference |
|---|---|---|---|
| Phenolic Acids | Increased number of -OCH₃ groups | Higher antioxidant activity | nih.gov |
| Phenethylamines | 2,5-dimethoxy | Potent serotonin receptor agonism | nih.gov |
Role of Methyl and Isopropyl Groups on Phenolic Ring
Alkyl groups such as methyl (-CH₃) and isopropyl (-CH(CH₃)₂) play a significant role in modulating the biological activity of phenolic compounds by influencing their lipophilicity and steric interactions with target receptors. omicsonline.org An increase in the size of the alkyl group can lead to stronger interactions with hydrophobic pockets within a receptor's binding site. nih.gov
The position and bulkiness of these alkyl groups are critical. For instance, in the context of estrogen receptor binding, the interaction of alkylphenols with the receptor becomes stronger with an increase in the number of alkyl carbons. nih.gov However, bulky functional groups ortho to the phenolic hydroxyl group can also create steric hindrance, which may either enhance or diminish binding affinity depending on the specific receptor topology. researchgate.net
Stereochemical Considerations and Enantiomeric Effects
While the specific stereochemistry of "Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-" is not detailed in the provided information, it is a critical aspect of its biological activity. For many biologically active molecules, different enantiomers can exhibit significantly different potencies and efficacies. This is because biological receptors are chiral environments, and only one enantiomer may fit optimally into the binding site.
For example, in conformationally restrained analogs of 2,5-dimethoxyphenethylamines, the biological activity is often found to reside primarily in a single enantiomer. nih.gov This highlights the importance of the spatial orientation of substituents for effective receptor interaction. Therefore, the stereochemical configuration of the isopropyl group's attachment point and any potential chirality arising from restricted rotation of the substituents would be expected to have a profound impact on the biological activity of "Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-".
Rational Design of Improved Analogs
The principles of SAR provide a roadmap for the rational design of new molecules with enhanced biological properties. By systematically modifying the structure of a lead compound like "Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-", it is possible to optimize its interaction with its target receptor.
Design Principles for Enhanced Target Interaction
To design improved analogs, several key principles can be applied:
Modification of Substituents: The methoxy, methyl, and isopropyl groups can be replaced with other functional groups to fine-tune electronic properties, lipophilicity, and steric bulk. For example, replacing a methoxy group with a hydroxyl group could introduce a new hydrogen bonding opportunity.
Bioisosteric Replacement: Replacing functional groups with bioisosteres (substituents with similar physical or chemical properties) can help to probe the importance of specific interactions and potentially improve pharmacokinetic properties.
Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
De novo Design and Fragment-Based Approaches
Modern drug design often employs computational methods like de novo design and fragment-based approaches to discover novel and potent ligands. nih.goveurekaselect.comresearchgate.net
De Novo Design: This method involves building a molecule from scratch within the binding site of a target receptor. researchgate.net Algorithms can piece together molecular fragments to create novel structures that are predicted to have high binding affinity. nih.govcreative-biolabs.com
Fragment-Based Drug Discovery (FBDD): This approach starts by identifying small, low-affinity molecular fragments that bind to the target. nih.govcreative-biolabs.com These fragments are then grown or linked together to create a more potent lead compound. This method allows for a more efficient exploration of chemical space. researchgate.net
By applying these computational techniques, researchers can generate novel molecular scaffolds and optimize the substituents of "Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-" to design analogs with improved potency, selectivity, and pharmacokinetic profiles.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- |
| 2,5-dimethoxyamphetamine |
| 2,5-dimethoxy-4-methylamphetamine |
| (R)-(3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine |
| (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine |
| 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine |
Future Research Directions and Potential Academic Applications
Exploration of Novel Biological Targets and Pathways
The biological activities of phenolic compounds are diverse, often stemming from their antioxidant properties and their ability to interact with various proteins. For Phenol (B47542), 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, future research should focus on identifying its specific biological targets. Initial screening could involve a broad range of assays to determine its effects on various enzymes, receptors, and signaling pathways. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to isolate and identify binding partners within cells. Furthermore, transcriptomic studies could reveal changes in gene expression in response to treatment with the compound, offering clues about the biological pathways it modulates. mdpi.comnih.gov
Development of Advanced Synthetic Methodologies
While general methods for the synthesis of substituted phenols are well-established, the development of advanced, efficient, and stereoselective synthetic routes for Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- could be a significant area of research. prepchem.comnih.gov Future work could explore the use of novel catalysts, such as metal-organic frameworks or enzymes, to improve reaction yields and reduce the environmental impact of the synthesis. researchgate.net Flow chemistry approaches could also be investigated to enable continuous and scalable production. The development of such methodologies would not only provide a reliable supply of the compound for further research but could also be adapted for the synthesis of a library of related analogues for structure-activity relationship studies.
Integration of Omics Technologies (e.g., metabolomics) in Discovery
The comprehensive effects of a compound on a biological system can be elucidated through the use of omics technologies. nih.gov Metabolomics, in particular, can provide a snapshot of the metabolic changes induced by Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-. By comparing the metabolic profiles of treated and untreated cells or organisms, researchers can identify biomarkers of exposure and gain insights into the compound's mechanism of action. nih.gov Integrating metabolomics data with transcriptomics and proteomics data would offer a more holistic understanding of the compound's biological impact. nih.gov
Computational Biology and Artificial Intelligence in Phenolic Compound Research
Computational approaches are becoming increasingly integral to chemical and biological research. polyphenols-site.com For Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-, molecular docking simulations could predict its binding affinity to various protein targets, helping to prioritize experimental validation. polyphenols-site.com Quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activities of related compounds based on their chemical structures. nih.gov Furthermore, artificial intelligence and machine learning algorithms can be trained on existing data for phenolic compounds to predict potential therapeutic applications or toxicological profiles for this specific molecule. repec.orgmdpi.commdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural confirmation of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituent positions (e.g., methoxy, isopropyl groups). Cross-validate with coupling patterns and integration ratios .
-
High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (CHO) using the exact mass (210.12564 g/mol) .
-
Infrared (IR) Spectroscopy : Detect functional groups (e.g., phenolic -OH stretch at ~3200 cm, methoxy C-O stretches at ~1250 cm) .
-
X-ray Crystallography : Resolve ambiguities in substituent orientation if crystalline derivatives (e.g., acetate, CAS 62458-54-2) are synthesized .
- Data Table :
| Property | Calculated ( ) | Experimental ( ) |
|---|---|---|
| Exact Mass | 210.12564 | N/A |
| XLogP3 | 3 | N/A |
| Topological Polar SA | 38.7 Ų | PSA: 38.69 Ų |
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer :
- Hazard Classification : Classified under UN transport code for alkylphenols (solid, n.o.s.) with hazard class 8 (corrosive) .
- Storage : Store in airtight containers at 4°C, away from oxidizing agents. Use inert gas (N) to minimize oxidation of the phenolic group .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis or purification steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility Profiling : Use Hansen Solubility Parameters (HSPs) to test solvents (e.g., DMSO, ethanol) under controlled temperatures. Compare with calculated XLogP3 (3.0) to predict lipophilicity .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., demethylation or oxidation derivatives) .
- Differential Scanning Calorimetry (DSC) : Determine melting points and thermal decomposition profiles to clarify discrepancies in phase behavior .
Q. What strategies differentiate structural isomers or co-eluting impurities in synthetic batches?
- Methodological Answer :
- Chromatographic Separation : Use chiral columns (e.g., Chiralcel OD-H) with heptane/ethanol gradients to resolve isomers like 2,5-dimethoxy-3-methyl-6-isopropylphenol vs. 2,6-dimethoxy derivatives .
- 2D NMR Techniques : Employ NOESY or HSQC to distinguish between ortho/meta substituent arrangements. For example, cross-peaks between isopropyl protons and methoxy groups can confirm spatial proximity .
- Isotopic Labeling : Synthesize C-labeled methoxy groups to track substitution patterns via NMR .
Q. How can researchers design bioactivity studies targeting microbial or enzymatic interactions?
- Methodological Answer :
- Molecular Docking : Model interactions with bacterial enzymes (e.g., cytochrome P450) using the compound’s 3D structure (SMILES: CC1=C(C=C(C(=C1O)OC)C(C)C)OC) .
- In Vitro Assays : Test antifungal activity against Candida spp. using agar dilution methods. Compare with structurally related compounds (e.g., O-Methylthymol, CHO) to establish structure-activity relationships .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsome incubations. Focus on demethylation or glucuronidation pathways .
Method Development & Data Validation
Q. What advanced techniques validate purity in complex matrices (e.g., environmental samples)?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from aqueous samples. Optimize pH (4–6) to enhance recovery of the phenolic group .
- Tandem Mass Spectrometry (MS/MS) : Employ MRM transitions (e.g., m/z 210 → 165 for quantification) to minimize matrix interference .
- Isotope Dilution : Spike samples with deuterated internal standards (e.g., d-methoxy analogs) to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
